molecular formula C16H14N2O5S B13052807 Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate

Cat. No.: B13052807
M. Wt: 346.4 g/mol
InChI Key: SLILUSNMBBGHPL-UHFFFAOYSA-N
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Description

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester, with a methoxy group and a cyano group on the phenyl ring. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the esterification of 5-amino-2-methoxybenzoic acid with methanol to form methyl 5-amino-2-methoxybenzoate. This intermediate is then reacted with 3-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated compounds .

Scientific Research Applications

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.

    Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers and resins

Mechanism of Action

The mechanism of action of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The cyano group can also interact with cellular proteins, leading to the modulation of signaling pathways and gene expression. These interactions result in the compound’s biological effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections. Unlike this compound, sulfamethoxazole has a simpler structure and is primarily used in combination with trimethoprim.

    Sulfadiazine: Another antibiotic with a similar sulfonamide group but different substituents on the aromatic ring. It is used to treat a variety of infections, including toxoplasmosis.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis. It has a different mechanism of action compared to this compound due to its unique structure.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and underlying mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a methoxy group, a sulfonamide moiety, and a cyanophenyl substituent, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the compound's growth inhibition concentrations (GI50) across 60 different cancer cell lines. The results indicated that:

  • GI50 Values : The compound showed GI50 values in the low nanomolar range, suggesting potent anticancer activity.
  • Mechanism of Action : The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells.
Cell LineGI50 (nM)Mechanism of Action
U87 (Glioblastoma)200G2/M Arrest
BE (Neuroblastoma)18.9Apoptosis Induction

These findings indicate that this compound may effectively target resistant cancer cells, enhancing its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, particularly those resistant to conventional antibiotics.

Antimicrobial Efficacy

The compound's efficacy was assessed using standard antimicrobial susceptibility testing methods. Results indicated:

  • Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : MIC values were determined to be significantly lower than those for many existing antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.25

These results suggest that this compound could serve as a novel antimicrobial agent, particularly in treating infections caused by multidrug-resistant organisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Ribonucleotide Reductase (RNR) : The compound has been shown to inhibit RNR, an enzyme critical for DNA synthesis and repair in cancer cells.
  • Disruption of Cell Cycle Progression : By inducing G2/M phase arrest, the compound prevents cancer cells from dividing, leading to increased apoptosis.
  • Antibacterial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

Properties

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 5-[(3-cyanophenyl)sulfonylamino]-2-methoxybenzoate

InChI

InChI=1S/C16H14N2O5S/c1-22-15-7-6-12(9-14(15)16(19)23-2)18-24(20,21)13-5-3-4-11(8-13)10-17/h3-9,18H,1-2H3

InChI Key

SLILUSNMBBGHPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C(=O)OC

Origin of Product

United States

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